molecular formula C21H18ClN3O3S B2635089 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide CAS No. 898407-36-8

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Cat. No. B2635089
CAS RN: 898407-36-8
M. Wt: 427.9
InChI Key: PLWSDSQPBPRFEZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, also known as CTHRC1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Chemical Synthesis and Characterization

The compound 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, due to its complex structure, has seen research interest in its synthesis, characterization, and potential applications in scientific research. While specific studies directly addressing this compound were not found, research on related nitrobenzamide derivatives provides insight into the methodologies and applications that could be relevant. For example, the synthesis and characterization of similar nitrobenzamide compounds involve detailed analytical techniques such as NMR, IR, and mass spectrometry to elucidate their structure and properties (Mehdipour‐Ataei & Hatami, 2007). These studies offer a foundation for understanding how 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide could be synthesized and analyzed in the context of scientific research.

Potential Biological Activity

Research on related nitrobenzamide derivatives has shown potential biological activities, including anticancer properties. For instance, certain derivatives have been evaluated for their antitumor activities, indicating the relevance of nitrobenzamide compounds in medicinal chemistry and drug discovery processes (He et al., 2014). These findings suggest that 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide may also possess biological activities worth investigating, potentially contributing to the development of new therapeutic agents.

properties

IUPAC Name

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-8-7-15(12-18(16)25(27)28)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-17(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWSDSQPBPRFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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